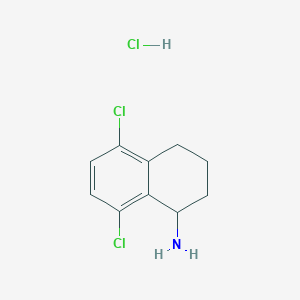

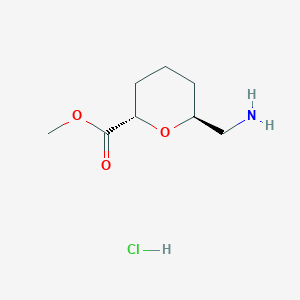

5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

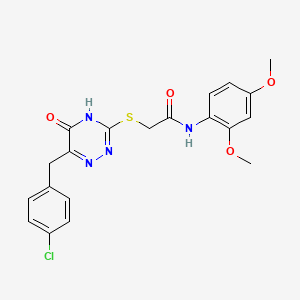

The compound 5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is a chlorinated derivative of tetrahydronaphthalene. It is closely related to various tetrahydronaphthalene derivatives that have been synthesized and studied for their potential biological activities and chemical properties. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis and properties of similar compounds.

Synthesis Analysis

The synthesis of related tetrahydronaphthalene derivatives involves multi-step reactions with various reagents and catalysts. For instance, the one-pot reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with mercaptoacetic acid and arenealdehydes leads to the formation of 1,3-thiazolidin-4-ones and 1,4-benzothiazepin-2-ones depending on the electron-donating or withdrawing nature of the arenealdehydes . Another synthesis approach involves photooxygenation followed by a tandem SN2' reaction to produce chlorinated derivatives of tetrahydronaphthalene . These methods highlight the versatility of tetrahydronaphthalene as a precursor for various chemical transformations.

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives is characterized using techniques such as GC-MS, NMR, and X-ray diffraction studies. The atropisomerism phenomenon, a type of stereoisomerism, has been observed in several synthesized compounds, indicating the presence of chiral axes and the potential for enantiomeric forms . The molecular structure is crucial for the biological activity of these compounds, as seen in the synthesis of a beta-amyloid aggregation inhibitor, where the stereochemistry plays a significant role in the compound's efficacy .

Chemical Reactions Analysis

Tetrahydronaphthalene derivatives undergo various chemical reactions, including cyclization, hydroboration-amination, and reactions with phosphorous pentasulfide or phosphorous oxychloride to produce a wide range of functionalized compounds . These reactions are often regio- and stereocontrolled, which is essential for the synthesis of compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives are influenced by their molecular structure and the substituents present on the naphthalene ring. For example, the introduction of chloro groups and other substituents can significantly alter the compound's reactivity, solubility, and potential biological activity. The antioxidant activity of some derivatives has been found to exceed that of ascorbic acid, and certain compounds have shown promising tumor inhibitory activity against liver cancer cells .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Development of Stereoselective Synthesis Processes : A study detailed a multikilogram-scale, stereoselective process for synthesizing (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, demonstrating its utility in producing high-purity compounds for research and therapeutic use (Han et al., 2007).

- Synthesis of Enamides from Ketones : Research on the synthesis of enamides from ketones includes the preparation of N-(3,4-dihydronaphthalene-1-yl)acetamide, showcasing the chemical's versatility in creating enantiometrically pure amines and chiral amines, which are significant in pharmaceutical synthesis (Zhao et al., 2011).

Bioactivity and Pharmacological Potential

- Tumor Inhibitory and Antioxidant Activity : A study on 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives highlighted their promising tumor inhibitory activity against liver cancer cells and superior antioxidant activity, suggesting potential therapeutic applications in cancer treatment (Hamdy et al., 2013).

Novel Compound Synthesis

- Derivatives as Precursors for Therapeutic Agents : Research into thiazolidinones and benzothiazepinones derived from 5,6,7,8-tetrahydronaphthalen-1-amine explored their synthesis and atropisomeric relationships, providing a foundation for developing new therapeutic agents with specific bioactivities (Drawanz et al., 2017).

Propriétés

IUPAC Name |

5,8-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N.ClH/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13;/h4-5,9H,1-3,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDMCIHGYKTEMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C=CC(=C2C1)Cl)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B2517861.png)

![N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2517862.png)

![2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2517865.png)

![N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2517880.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517881.png)